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Compound of Interest

Compound Name: 4-Amino-2-chlorobenzophenone
CAS No.: 61747-12-4
Cat. No.: B1624499
Get Quote
. J

Executive Summary & Molecule Profile

2-Chloro-4-aminobenzophenone is a critical intermediate in the synthesis of aniline-derived
pharmaceuticals, particularly quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib
analogs) and specific azo dyes.

Unlike its more common isomer, 2-amino-5-chlorobenzophenone (a ubiquitous benzodiazepine
precursor), the 2-chloro-4-amino isomer presents a specific regiochemical challenge: installing
the amino group para to the ketone while maintaining a chlorine atom ortho to the ketone.

Target Molecule Profile[1]

¢ |[UPAC Name: (4-Amino-2-chlorophenyl)(phenyl)methanone
e CAS Number: 5948-40-1

e Molecular Formula: C13H10CINO
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o Key Structural Feature: The chlorine atom at the 2-position provides steric bulk and
electronic modulation, while the 4-amino group serves as the nucleophilic handle for
subsequent coupling.

Route Analysis
Route A: The Nitro Reduction Pathway (Gold Standard)

This route is the most reliable for laboratory and pilot-scale synthesis due to its absolute
regiocontrol. The substitution pattern is "locked in" by using a pre-functionalized benzoic acid

starting material.
o Mechanism: Friedel-Crafts Acylation followed by Nitro Reduction.
e Precursors: 2-Chloro-4-nitrobenzoic acid, Benzene.[1]

o Selectivity: 100% Regioselective.

Reaction Scheme (DOT Visualization)

Click to download full resolution via product page

Caption: Figure 1. Stepwise synthesis via the Nitro Reduction pathway ensuring complete

regiocontrol.

Route B: Ammonolysis of 2,4-Dichlorobenzophenone
(Industrial/Direct)

This route utilizes Nucleophilic Aromatic Substitution (

). It is more concise but requires harsh conditions (autoclaves) and careful monitoring of
selectivity.
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¢ Mechanism:

ammonolysis catalyzed by Copper(l).[2]

e Precursors: 2,4-Dichlorobenzophenone (Commercial), Ammonia.

o Selectivity: The 4-chloro position is activated by the para-carbonyl and is less sterically
hindered than the 2-chloro position, favoring the formation of the 4-amino product. However,
trace amounts of the 2-amino isomer may form.

Reaction Scheme (DOT Visualization)
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Caption: Figure 2. Direct ammonolysis route. Selectivity is driven by steric hindrance at the
ortho-position.

Comparative Data Analysis

The following table contrasts the two primary methodologies based on experimental data and
industrial viability.
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Feature

Route A: Nitro Reduction

Route B: Ammonolysis

Regioselectivity

Excellent (100%). Structure is

fixed in the starting material.

Good. Favors C4 substitution,

but C2 impurities possible.

Yield (Overall)

60-70%. High individual step
yields (77% acylation, 85%-+

reduction).

50-65%. Dependent on
conversion vs. byproduct

formation.[3]

Raw Material Cost

Moderate. 2-Chloro-4-
nitrobenzoic acid is a specialty

chemical.

Low. 2,4-
Dichlorobenzophenone is a

cheaper commodity chemical.

Safety Profile

Moderate. Uses
and

(corrosive).

Low/Moderate.[4][5] Requires
high-pressure ammonia

(autoclave hazard).

High. Standard batch reactors;

High. Continuous flow or

Scalability ) ) autoclave suited for bulk
no high pressure required. )
manufacturing.
_ o May require chromatography
o Simple crystallization ) ) -
Purification to remove isomers if selectivity

(ethanol/water).

drops.

Detailed Experimental Protocols

Protocol A: Synthesis via Nitro Reduction
(Recommended for R&D)

Source Adapted from: WO 1996015118 Al [1]

Step 1: Preparation of 2-Chloro-4-nitrobenzophenone

e Reagents: 2-Chloro-4-nitrobenzoic acid (20.0 g, 99 mmol), Thionyl chloride (40 mL), DMF (5
drops), Aluminum chloride (14.0 g), Benzene (excess/solvent).
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Acid Chloride Formation: Suspend the benzoic acid in thionyl chloride with catalytic DMF.
Heat to reflux for 1 hour until the solution is clear. Evaporate excess thionyl chloride in vacuo
to obtain the crude acid chloride.

Friedel-Crafts: Dissolve the crude acid chloride in dry benzene (or use benzene as solvent).
Cool to 0-5°C.

Addition: Add

portion-wise, maintaining temperature <10°C.

Reaction: Stir at room temperature for 2 hours, then heat to reflux for 1 hour to ensure
completion.

Workup: Pour the mixture onto crushed ice/HCI. Extract with ethyl acetate. Wash with brine,
dry over

, and concentrate.

Yield: ~20 g (77%) of a solid intermediate.

Step 2: Reduction to 2-Chloro-4-aminobenzophenone

Reagents: 2-Chloro-4-nitrobenzophenone (10.0 g), Stannous chloride dihydrate (

, 20.0 g), Conc. HCI (100 mL).

Procedure: Suspend the nitro compound in HCI. Add stannous chloride.[6][7]
Reaction: Heat to reflux for 5 hours. The suspension will likely clear as the amine forms.

Workup: Cool to room temperature. Pour onto ice/water. Basify carefully with conc. NaOH
(exothermic!) to pH > 10.

Extraction: Extract the resulting precipitate/oil with ethyl acetate or dichloromethane.
Purification: Recrystallize from Ethanol/Water or Hexane/CH2CI2.

Characterization:
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o 1H NMR (DMSO-d6):

~6.0 (s, 2H,

), 6.5-6.7 (m, aromatic protons ortho to amine).

Protocol B: Synthesis via Ammonolysis (Industrial
Reference)

Source Adapted from: General

methodologies for benzophenones [2, 3]

o Equipment: High-pressure stainless steel autoclave (Parr reactor).

e Reagents: 2,4-Dichlorobenzophenone (25.1 g, 0.1 mol), Aqueous Ammonia (28%, 100 mL),
Cuprous Chloride (

, 2.0 9).

e Procedure: Load all reagents into the autoclave. Seal and purge with nitrogen.

» Reaction: Heat to 160-180°C. The internal pressure will rise significantly (20-40 bar). Stir for
10-15 hours.

» Workup: Cool to room temperature. Vent excess ammonia (into a scrubber). Filter the solids.

[71L8]

« Purification: Dissolve the solid in hot 10% HCI (the amine dissolves, unreacted starting
material does not). Filter. Neutralize the filtrate with

to precipitate the product.

e Note: Check HPLC for 2-amino-4-chlorobenzophenone isomer. If present >2%, recrystallize
from methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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